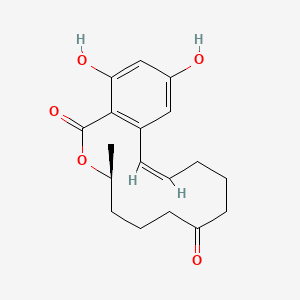

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

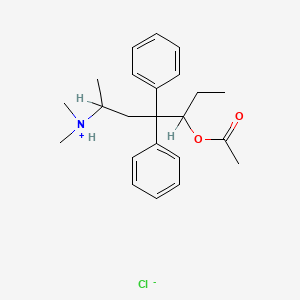

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) is a complex lipid molecule that plays a significant role in various scientific and industrial applications. This compound is a derivative of phosphatidylethanolamine, a class of phospholipids that are essential components of cell membranes. The addition of biotin to the molecule enhances its functionality, making it useful in biochemical and medical research.

Mechanism of Action

Target of Action

The primary target of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt), also known as DOPE, is the cellular membrane . It interacts with the lipid bilayer of the cell membrane, which plays a crucial role in maintaining the integrity and functionality of the cell .

Mode of Action

DOPE forms heterogeneous liposomes with N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents . The compound can bind to microtubules, inhibiting binding to targets, cell division, and movement .

Biochemical Pathways

The compound is involved in the pathway of lipid-mediated gene transfection . The addition of DOPE-PEG2K can reduce cellular toxicity by masking the surface positive charge of the DOPE-PEI/siRNA complex . The incorporation of a gastrin-releasing peptide receptor (GRPR) targeting peptide and DOPE/DOTAP components can improve the cellular uptake of siRNA into targeted cells and the siRNA knockdown efficiency .

Result of Action

The result of DOPE’s action is the efficient delivery of therapeutic agents into cells . This can lead to the successful knockdown of specific genes, which can have various effects depending on the genes targeted .

Action Environment

The action of DOPE can be influenced by various environmental factors. For instance, the presence of other lipids can affect the formation and stability of the liposomes . The pH and ionic strength of the surrounding medium can also affect the charge of the liposomes and thus their interaction with cells .

Biochemical Analysis

Biochemical Properties

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) is known to interact with various enzymes, proteins, and other biomolecules. It has been used as a fluorescence label for lipid membranes in studies of membrane structures such as liposomes and lipid rafts .

Cellular Effects

This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It is an essential component of cationic liposomes designed to deliver DNA into gliosarcoma and kidney cell lines (gene therapy) .

Molecular Mechanism

At the molecular level, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this product may change. This could be due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) is involved in various metabolic pathways. Phosphatidylethanolamine (PE), a related compound, is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) typically involves the following steps:

Phosphorylation: The starting material, 1,2-dioleoyl-sn-glycero-3-phosphocholine, undergoes phosphorylation to introduce the phosphate group.

Biotinylation: The phosphoethanolamine head group is then modified by attaching biotin using a biotinylation reagent, such as biotin-N-hydroxysuccinimide ester.

Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated chemical reactors. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to maintain consistency.

Types of Reactions:

Oxidation: The double bonds in the oleoyl chains can undergo oxidation to form epoxides or hydroperoxides.

Reduction: Reduction reactions can be used to convert the double bonds to single bonds, resulting in saturated fatty acids.

Substitution: The biotinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ozone, or catalytic oxidants.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

Substitution: Nucleophiles such as amines or thiols, in the presence of coupling reagents.

Major Products Formed:

Epoxides and hydroperoxides from oxidation.

Saturated fatty acids from reduction.

Biotinylated derivatives from substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a lipid anchor in the synthesis of liposomes and other lipid-based drug delivery systems.

Biology: It is employed in the study of cell membrane dynamics and interactions, as well as in the labeling of proteins and other biomolecules for imaging and detection.

Medicine: The biotinylated version is used in targeted drug delivery and diagnostic assays, leveraging the high affinity of biotin for streptavidin or avidin.

Industry: It finds applications in the cosmetics and food industries as an emulsifier and stabilizer.

Comparison with Similar Compounds

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt)

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)

This detailed overview provides a comprehensive understanding of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt), its preparation, reactions, applications, and mechanisms

Properties

CAS No. |

384835-53-4 |

|---|---|

Molecular Formula |

C51H91N3NaO10PS |

Molecular Weight |

992.3 g/mol |

IUPAC Name |

sodium;2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |

InChI |

InChI=1S/C51H92N3O10PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)61-41-44(64-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-63-65(59,60)62-40-39-52-47(55)36-34-33-35-46-50-45(43-66-46)53-51(58)54-50;/h17-20,44-46,50H,3-16,21-43H2,1-2H3,(H,52,55)(H,59,60)(H2,53,54,58);/q;+1/p-1/b19-17-,20-18-;/t44-,45+,46+,50+;/m1./s1 |

InChI Key |

ZGFSYDGJPSEMJM-AOAFAMOJSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane](/img/structure/B6595620.png)